molecular formula C13H19BrO2 B8001881 4-Bromo-1-(hexyloxy)-2-methoxybenzene

4-Bromo-1-(hexyloxy)-2-methoxybenzene

Cat. No.: B8001881
M. Wt: 287.19 g/mol
InChI Key: IQZOOMRDRJKCLN-UHFFFAOYSA-N
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Description

4-Bromo-1-(hexyloxy)-2-methoxybenzene is a substituted benzene derivative featuring a bromine atom at position 4, a methoxy group at position 2, and a hexyloxy group at position 1. Its molecular formula is C₁₃H₁₉BrO₂ (molecular weight: 275.14 g/mol). This compound is likely synthesized via sequential protection, bromination, and alkoxylation steps, analogous to methods reported for related structures (e.g., benzyloxy protection in ). Substituted benzene derivatives like this are critical intermediates in organic synthesis, particularly for pharmaceuticals and agrochemicals, where alkoxy and halogen substituents modulate reactivity and bioactivity .

Properties

IUPAC Name

4-bromo-1-hexoxy-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO2/c1-3-4-5-6-9-16-12-8-7-11(14)10-13(12)15-2/h7-8,10H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZOOMRDRJKCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(hexyloxy)-2-methoxybenzene typically involves the bromination of 1-(hexyloxy)-2-methoxybenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy and hexyloxy groups can be oxidized under strong oxidative conditions, leading to the formation of corresponding aldehydes or carboxylic acids.

    Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Bromo-1-(hexyloxy)-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: Employed in the design and synthesis of novel materials with specific electronic or optical properties.

    Biology and Medicine: Investigated for its potential biological activities and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(hexyloxy)-2-methoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. The bromine atom serves as a reactive site for nucleophilic substitution, while the methoxy and hexyloxy groups can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural Analogues: Positional Isomerism and Substituent Effects

  • 4-Benzyloxy-2-bromo-1-methoxybenzene (C₁₄H₁₃BrO₂, MW: 291.14 g/mol):
    This compound differs in the alkoxy group (benzyloxy vs. hexyloxy) and substituent positions (bromo at position 2 vs. 4). The benzyloxy group introduces aromatic bulk, enhancing π-π stacking in crystal structures , whereas the hexyloxy group in the target compound increases lipophilicity.
  • 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene (C₁₁H₁₅BrO₃, MW: 275.14 g/mol):
    The 3-methoxypropoxy substituent introduces ether branching, reducing steric hindrance compared to the linear hexyl chain in the target compound. This may affect solubility in polar solvents .
  • 1-Bromo-4-((2-ethylhexyl)oxy)benzene (C₁₄H₂₁BrO, MW: 273.18 g/mol):
    The branched 2-ethylhexyloxy group lowers melting points compared to linear alkoxy chains, as branching disrupts crystalline packing .

Key Insight : Positional isomerism and substituent bulk significantly influence electronic distribution, solubility, and crystallinity.

Alkoxy Chain Length and Bioactivity

  • Hexyloxy vs. Heptyloxy : In triazole derivatives (e.g., compound III in ), extending the alkoxy chain from hexyloxy to heptyloxy enhanced anticonvulsant activity by improving receptor affinity. This suggests that longer chains in the target compound may similarly optimize bioactivity.
  • Methoxypropoxy vs. Hexyloxy : The shorter 3-methoxypropoxy group in reduces lipophilicity (clogP ≈ 2.5) compared to hexyloxy (clogP ≈ 4.2), impacting membrane permeability in drug design.

Aromatic vs. Aliphatic Alkoxy Groups

  • Benzyloxy (C₆H₅CH₂O) : Provides rigidity and aromatic interactions, as seen in , whereas hexyloxy (C₆H₁₃O) enhances flexibility and lipid solubility. Benzyloxy derivatives are often preferred in solid-phase synthesis due to stable crystalline forms.

Physicochemical Properties

Compound Molecular Weight (g/mol) Physical State Key Property Differences Reference
4-Bromo-1-(hexyloxy)-2-methoxybenzene 275.14 Not reported High lipophilicity (predicted clogP ~4.2) -
4-Benzyloxy-2-bromo-1-methoxybenzene 291.14 Solid Aromatic bulk enhances crystallinity
4-Bromo-1-(bromomethyl)-2-methoxybenzene 279.96 Pale yellow oil Reactive bromomethyl group
4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene 275.14 Not reported Ether branching improves aqueous solubility

Biological Activity

4-Bromo-1-(hexyloxy)-2-methoxybenzene, a brominated aromatic compound, has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structural features, including a bromine atom and alkoxy substituents, suggest that it may interact with biological systems in significant ways. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Bromine Atom : Provides a reactive site for various chemical transformations.
  • Hexyloxy Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Methoxy Group : May influence electronic properties and reactivity.
PropertyDescription
Molecular FormulaC13_{13}H19_{19}BrO2_{2}
Molecular Weight285.19 g/mol
SolubilitySoluble in organic solvents
Melting PointNot extensively reported

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological properties, particularly as a building block for drug development. Its structural characteristics allow it to potentially modulate biological pathways involved in inflammation, metabolic disorders, and cancer.

  • Anti-inflammatory Activity : Similar compounds have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. The bromine atom may enhance the compound's ability to interact with inflammatory mediators .
  • Metabolic Effects : Preliminary studies suggest that derivatives of this compound could influence lipid metabolism and glucose homeostasis, indicating potential benefits in managing metabolic syndrome .
  • Anticancer Properties : Some brominated compounds are known to exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms often involve the induction of apoptosis or inhibition of cell proliferation.

Study 1: Anti-inflammatory Mechanisms

A recent study evaluated the anti-inflammatory effects of related brominated compounds in human peripheral blood mononuclear cells (PBMC). The results indicated that these compounds significantly reduced the production of TNF-α and IL-6, suggesting a potential pathway for therapeutic intervention in inflammatory diseases .

Study 2: Metabolic Syndrome Model

In an animal model of metabolic syndrome, compounds structurally similar to this compound were administered to assess their impact on weight loss and metabolic parameters. Results showed a reduction in body weight and improved lipid profiles compared to control groups, highlighting their potential as therapeutic agents for metabolic disorders .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Bromination Reactions : Utilizing molecular bromine or bromo-organic compounds under controlled conditions to achieve regioselective bromination.
  • Alkylation Reactions : The introduction of the hexyloxy group can be performed via nucleophilic substitution reactions where an alkoxide reacts with an appropriate electrophile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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